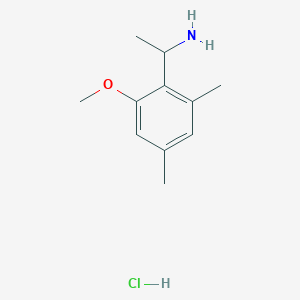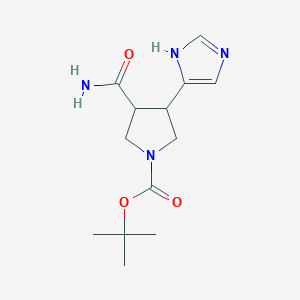
tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS number 2102412-89-3 . It has a molecular weight of 280.32 and a molecular formula of C13H20N4O3 .
Synthesis Analysis
The synthesis of imidazoles, which is a key component of this compound, has seen significant advances recently . These heterocycles are crucial to functional molecules used in various applications. The bonds constructed during the formation of the imidazole are emphasized, and the methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 280.32 and a molecular formula of C13H20N4O3 . Other properties such as boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique
Anticancer Potential
Imidazole-containing compounds have garnered attention due to their potential as anticancer agents. The unique structure of tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate may interfere with cancer cell growth pathways, making it a candidate for further investigation in cancer therapy .
Antimicrobial Activity
Imidazoles often possess antimicrobial properties. Researchers have explored their use against bacteria, fungi, and parasites. tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate could be evaluated for its efficacy against specific pathogens .
Enzyme Inhibition Studies
Imidazole derivatives frequently act as enzyme inhibitors. tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate might interact with specific enzymes, affecting their activity. Investigating its inhibitory potential could lead to novel drug targets .
Coordination Chemistry
Imidazoles serve as versatile ligands in coordination chemistry. tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate could form complexes with transition metals, influencing their reactivity and catalytic properties .
Organic Synthesis
Researchers often exploit imidazole derivatives in organic synthesis. tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate might participate in multistep reactions, leading to valuable intermediates or final products .
Biological Probes
Imidazoles can act as biological probes to study cellular processes. tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate could be labeled with fluorescent tags or radioisotopes for imaging or tracking specific cellular events .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-carbamoyl-4-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-5-8(9(6-17)11(14)18)10-4-15-7-16-10/h4,7-9H,5-6H2,1-3H3,(H2,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOVOFGSOJZINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

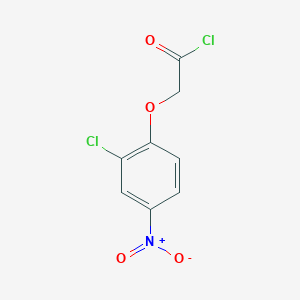
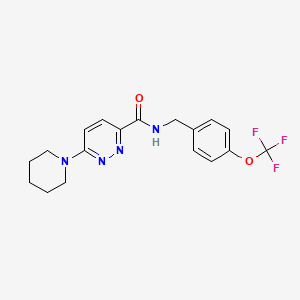
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)
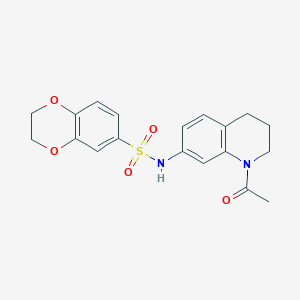
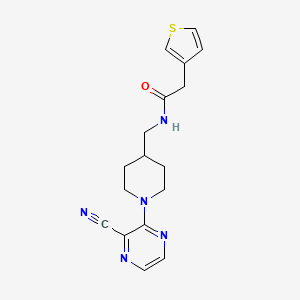
![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)
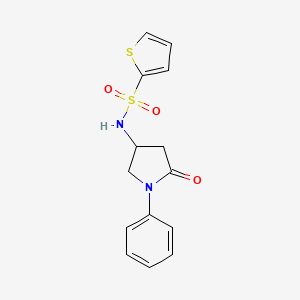
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)
![Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2537329.png)
![2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2537330.png)
